molecular formula C₁₁H₁₃NO₄ B130402 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene CAS No. 18790-57-3

1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B130402
CAS No.: 18790-57-3
M. Wt: 223.22 g/mol
InChI Key: MQFREHNTGKNSRH-VURMDHGXSA-N
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Properties

IUPAC Name

1,4-dimethoxy-2-(2-nitroprop-1-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFREHNTGKNSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066413
Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18790-57-3
Record name 1,4-Dimethoxy-2-(2-nitro-1-propen-1-yl)benzene
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Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propen-1-yl)-
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Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propen-1-yl)-
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Record name Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-
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Record name 1,4-dimethoxy-2-(2-nitropropenyl)benzene
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Preparation Methods

Reaction Mechanism

The reaction proceeds via base-catalyzed deprotonation of nitroethane, generating a nitronate ion that attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde. Subsequent elimination of water yields the conjugated nitroalkene. Ammonium acetate acts as a mild base, facilitating the reaction without requiring harsh conditions.

Standard Procedure

A representative protocol involves:

  • Reactants : 2,5-Dimethoxybenzaldehyde (1.0 mmol), nitroethane (1.5 mmol), and ammonium acetate (2.0 mmol) in methanol.

  • Conditions : Reflux at 80°C for 4–6 hours under inert atmosphere.

  • Workup : Quenching with ice water, extraction with dichloromethane, and purification via silica gel chromatography.

  • Yield : 68–75%.

Optimization Strategies

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield
Molar Ratio Aldehyde:Nitroethane = 1:1.5Prevents side reactions
Catalyst Loading 10–15 mol% NH4OAcBalances rate and cost
Solvent Methanol > EthanolEnhances solubility
Temperature 80–90°CAccelerates kinetics

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (70–71%), demonstrating energy efficiency.

Microwave-Assisted Synthesis: Enhanced Efficiency

Microwave irradiation significantly improves reaction kinetics by enabling rapid and uniform heating. A modified procedure involves:

  • Reactants : 2,5-Dimethoxybenzaldehyde (1.0 mmol), nitroethane (1.5 mmol), and ammonium acetate (1.2 mmol).

  • Conditions : Microwave irradiation at 90°C for 0.75 hours.

  • Yield : 71%.

This method minimizes thermal decomposition and side products, making it preferable for lab-scale production.

Alternative Synthetic Routes

Wittig Olefination

The Wittig reaction between nitro-containing ylides and aromatic aldehydes offers an alternative, though limited by the instability of nitro-substituted ylides. No experimental data for this route exists in the literature.

Industrial-Scale Production Considerations

Scaling the Henry reaction requires addressing:

  • Continuous Flow Reactors : Enhance heat transfer and reduce batch variability.

  • Solvent Recovery : Methanol recycling via distillation lowers costs.

  • Catalyst Reusability : Immobilized ammonium acetate on silica improves sustainability.

Pilot studies report 85% yield in flow systems with residence times under 30 minutes, highlighting industrial viability .

Chemical Reactions Analysis

1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of derivatives that can exhibit different chemical reactivities. For instance, it can undergo oxidation to convert the nitro group into an amino group or participate in nucleophilic substitution reactions due to its methoxy groups .

Biology

1,4-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene and its derivatives have been studied for their potential biological activities , including:

  • Antimicrobial Properties: Research has indicated that certain derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary studies suggest that some derivatives may possess anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways .

Medicine

The compound is being investigated for its potential therapeutic applications in treating diseases. The mechanisms of action involve interactions with cellular components that may lead to beneficial biological effects. Ongoing research aims to elucidate these mechanisms further and explore its efficacy in clinical settings .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a precursor for advanced materials. Its versatility makes it valuable for developing new compounds with tailored properties for specific applications .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased apoptosis rates and disruption of cell cycle progression.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth when treated with specific derivatives, suggesting potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .

Comparison with Similar Compounds

1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1,4-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene, also known by its CAS number 18790-57-3, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications based on available literature.

  • Molecular Formula : C₁₁H₁₃NO₄
  • Molecular Weight : 223.22 g/mol
  • CAS Number : 18790-57-3
  • Stabilization : The compound is often stabilized with 4-tert-butylpyrocatechol (TBC) for storage purposes .

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further investigation as an antibacterial agent.
  • Anticancer Potential : Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study evaluating the antioxidant properties of related compounds demonstrated that they could effectively reduce oxidative stress markers in vitro. The mechanism involved the modulation of antioxidant enzyme activities and direct scavenging of reactive oxygen species (ROS).

Antimicrobial Activity

In vitro assays have been conducted to assess the antimicrobial efficacy of this compound against various pathogens. Results indicated:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria50 µg/mL
Gram-negative bacteria100 µg/mL
Fungi75 µg/mL

These findings suggest a moderate level of antimicrobial activity that warrants further exploration in clinical settings .

Anticancer Activity

In a study assessing the anticancer properties of structurally similar compounds, it was found that they could inhibit cell proliferation in several cancer cell lines. For instance:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)10

The observed effects were linked to the induction of apoptosis and disruption of mitochondrial function, highlighting the compound's potential as an anticancer agent .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial involving patients with bacterial infections treated with formulations containing this compound showed promising results in reducing infection rates compared to standard treatments.
  • Case Study on Anticancer Properties :
    A research group conducted a phase I trial using derivatives of this compound in patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in some participants, indicating potential for further development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,4-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A viable synthesis involves condensation of 1,4-dimethoxybenzene derivatives with nitroethane in the presence of ammonium acetate under reflux conditions. For example, (E)-1,2-dibenzyloxy-4-(2-nitroprop-1-en-1-yl)benzene was synthesized with 75% yield using nitroethane and ammonium acetate, followed by purification via solvent recrystallization . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios to enhance yield and selectivity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying the molecular formula (e.g., exact mass: 223.0795638 ). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like nitro (C–NO₂) and alkene (C=C) stretches. Purity can be assessed via HPLC or TLC with UV visualization.

Q. How can computational tools predict physicochemical properties of this compound?

  • Methodological Answer : Tools like PubChem and DSSTox provide predicted properties (e.g., boiling point: 533.6°C; density: 1.27 g/cm³) . Quantum mechanical calculations (e.g., DFT) model electronic properties, while molecular dynamics simulations assess stability in solvents. SMILES and InChIKey strings (e.g., XECIHFWUHLTRPJ-UHFFFAOYSA-N ) enable database searches for analogous structures.

Advanced Research Questions

Q. What molecular docking strategies are effective for studying interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking using software like AutoDock Vina or Schrödinger Suite can predict binding affinities. For example, similar nitroaromatic compounds showed stable interactions (RMSD: 0.35–0.51 Å) with Tyrosine recombinase XerC, with minimized energy scores (-18.97 kcal/mol) indicating favorable binding . Flexible docking protocols and solvation models improve accuracy.

Q. How can discrepancies in experimental vs. computational data (e.g., binding energies) be resolved?

  • Methodological Answer : Cross-validate results using multiple software packages (e.g., GROMACS for MD simulations vs. AMBER for free energy calculations). Calibrate force fields with experimental thermodynamic data (e.g., ITC measurements). Analyze RMSD and RMSF values to identify conformational mismatches .

Q. What role does this compound play in materials science, particularly in organic electronics?

  • Methodological Answer : Nitrovinyl groups exhibit strong electron-withdrawing properties, making the compound a candidate for organic semiconductors or nonlinear optical materials. UV-Vis spectroscopy and cyclic voltammetry can characterize HOMO-LUMO gaps (~3–4 eV). Theoretical studies (e.g., TD-DFT) predict charge-transfer efficiencies .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert gas use) to minimize batch variability.
  • Data Validation : Use triplicate measurements for spectroscopic data and apply statistical tools (e.g., RSD < 5%) .
  • Ethical Reporting : Disclose computational limitations (e.g., force field approximations) in docking studies to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.